molecular formula C16H12N4O2S B6136179 N-(3-isoxazolylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide

N-(3-isoxazolylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide

Cat. No. B6136179
M. Wt: 324.4 g/mol
InChI Key: VMOGOMNNTJGGID-UHFFFAOYSA-N
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Description

N-(3-isoxazolylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide, also known as compound L, is a novel small molecule that has shown potential as a therapeutic agent in various diseases. This compound was first synthesized in 2012 and has since been the subject of extensive research due to its unique chemical structure and promising biological activity.

Mechanism of Action

The exact mechanism of action of N-(3-isoxazolylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide L is not fully understood; however, studies have shown that it inhibits the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. Additionally, N-(3-isoxazolylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide L has been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that N-(3-isoxazolylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide L has a variety of biochemical and physiological effects. In vitro studies have shown that N-(3-isoxazolylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide L inhibits the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. Additionally, N-(3-isoxazolylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide L has been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects. Furthermore, N-(3-isoxazolylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide L has been shown to have antioxidant activity, which may contribute to its anti-inflammatory and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-isoxazolylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide L in lab experiments is its potent biological activity, which makes it a useful tool for studying the mechanisms of cancer cell growth, inflammation, and neurological disorders. Additionally, N-(3-isoxazolylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide L has been shown to be relatively stable and easy to synthesize, making it a cost-effective tool for research. However, one limitation of using N-(3-isoxazolylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide L in lab experiments is its potential toxicity, which may limit its use in certain in vivo studies.

Future Directions

There are several future directions for research on N-(3-isoxazolylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide L. One potential direction is to further investigate its mechanism of action and identify specific targets for its biological activity. Additionally, further studies are needed to determine the optimal dosage and administration of N-(3-isoxazolylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide L for different diseases. Furthermore, studies are needed to investigate the potential side effects of N-(3-isoxazolylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide L and to develop strategies to mitigate these effects. Finally, future research may focus on developing derivatives of N-(3-isoxazolylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide L with improved biological activity and reduced toxicity.

Synthesis Methods

The synthesis of N-(3-isoxazolylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide L involves a multi-step process that starts with the reaction of 2-aminobenzonitrile and thiourea to form a thiazole intermediate. This intermediate is then reacted with 3-bromoacetophenone to form an imidazole intermediate. The final step involves the reaction of the imidazole intermediate with 3-chloropropionitrile and hydroxylamine to form N-(3-isoxazolylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide L.

Scientific Research Applications

Compound L has been studied extensively for its potential use as a therapeutic agent in various diseases such as cancer, inflammation, and neurological disorders. In vitro studies have shown that N-(3-isoxazolylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide L exhibits potent anti-cancer activity against a variety of cancer cell lines. Additionally, N-(3-isoxazolylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide L has been shown to have anti-inflammatory activity, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Furthermore, N-(3-isoxazolylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide L has been shown to have neuroprotective effects, making it a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(1,2-oxazol-3-ylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O2S/c21-15(17-8-12-6-7-22-19-12)14-10-23-16-18-13(9-20(14)16)11-4-2-1-3-5-11/h1-7,9-10H,8H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOGOMNNTJGGID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)NCC4=NOC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,2-oxazol-3-ylmethyl)-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide

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